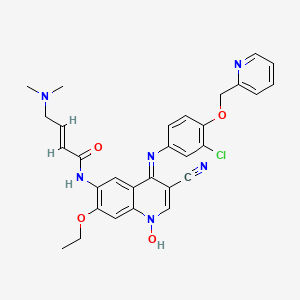
(E)-4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-6-(4-(dimethylamino)but-2-enamido)-7-ethoxyquinoline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-6-(4-(dimethylamino)but-2-enamido)-7-ethoxyquinoline 1-oxide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as cyano, chloro, and ethoxy groups, as well as a quinoline backbone. The presence of these functional groups suggests that the compound may exhibit diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-6-(4-(dimethylamino)but-2-enamido)-7-ethoxyquinoline 1-oxide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of various substituents through nucleophilic substitution, amination, and condensation reactions. Key reagents used in these steps include pyridine derivatives, chloroanilines, and cyanoacetamides. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can be achieved through the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
(E)-4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-6-(4-(dimethylamino)but-2-enamido)-7-ethoxyquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (for reduction), oxidizing agents like potassium permanganate (for oxidation), and nucleophiles such as amines or thiols (for substitution). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.
科学的研究の応用
(E)-4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-6-(4-(dimethylamino)but-2-enamido)-7-ethoxyquinoline 1-oxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-6-(4-(dimethylamino)but-2-enamido)-7-ethoxyquinoline 1-oxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, disrupting cellular signaling pathways and leading to cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
- 4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-6-(4-(dimethylamino)but-2-enamido)quinoline
- 4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-6-(4-(dimethylamino)but-2-enamido)-7-methoxyquinoline
Uniqueness
(E)-4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-6-(4-(dimethylamino)but-2-enamido)-7-ethoxyquinoline 1-oxide is unique due to the presence of the ethoxy group at the 7-position of the quinoline ring and the 1-oxide functional group. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C30H29ClN6O4 |
|---|---|
分子量 |
573.0 g/mol |
IUPAC名 |
(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]imino-3-cyano-7-ethoxy-1-hydroxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C30H29ClN6O4/c1-4-40-28-16-26-23(15-25(28)35-29(38)9-7-13-36(2)3)30(20(17-32)18-37(26)39)34-21-10-11-27(24(31)14-21)41-19-22-8-5-6-12-33-22/h5-12,14-16,18,39H,4,13,19H2,1-3H3,(H,35,38)/b9-7+,34-30? |
InChIキー |
MZADWDVYPKZCIE-SLLAKHMVSA-N |
異性体SMILES |
CCOC1=C(C=C2C(=C1)N(C=C(C2=NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)O)NC(=O)/C=C/CN(C)C |
正規SMILES |
CCOC1=C(C=C2C(=C1)N(C=C(C2=NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)O)NC(=O)C=CCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


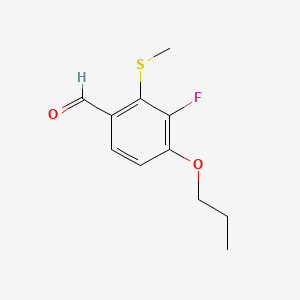

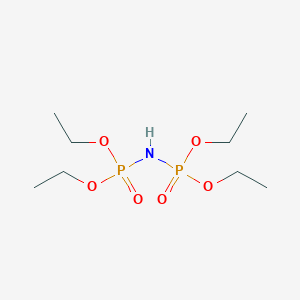
![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P acetate](/img/structure/B14755225.png)
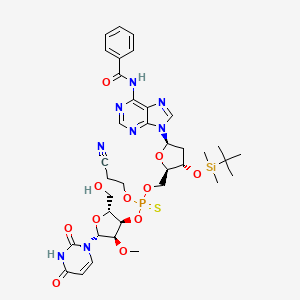
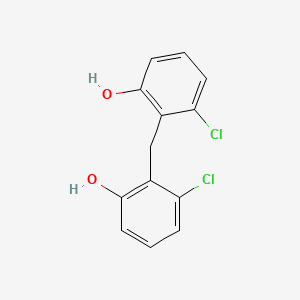
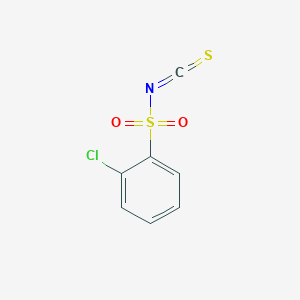
![ethyl (2Z)-2-[(3-ethoxycarbonyl-4,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4,5-dimethylpyrrole-3-carboxylate](/img/structure/B14755259.png)
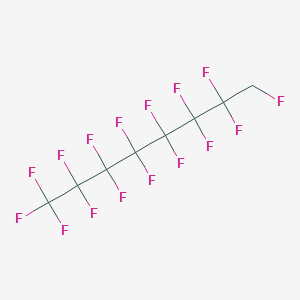
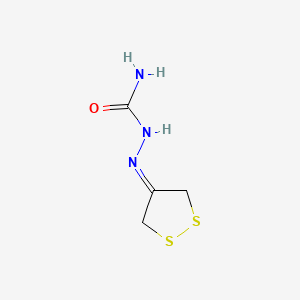
![methyl (1S,4aS,5S,7aS)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14755281.png)

![[2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone)](/img/structure/B14755287.png)
![1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane](/img/structure/B14755293.png)
